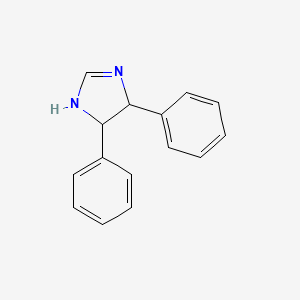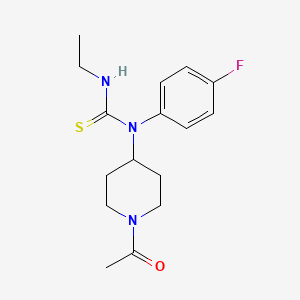![molecular formula C14H21N3O4 B14159291 N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide CAS No. 19076-88-1](/img/structure/B14159291.png)
N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide is a chemical compound with a complex structure that includes a diethylamino group, an ethyl chain, and a nitrophenoxy group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide typically involves the reaction of 2-(4-nitrophenoxy)acetic acid with N,N-diethylaminoethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the diethylamino group.
Aplicaciones Científicas De Investigación
N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as a component in formulations requiring specific chemical properties.
Mecanismo De Acción
The mechanism by which N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide exerts its effects depends on its interaction with molecular targets. The diethylamino group can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The nitrophenoxy group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity and pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide: This compound has a methoxy group instead of a nitro group, which can significantly alter its chemical properties and reactivity.
N-[2-(diethylamino)ethyl]-2-(4-chlorophenoxy)acetamide:
Uniqueness
N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide is unique due to the presence of the nitro group, which imparts specific chemical properties such as increased reactivity in reduction reactions. This uniqueness makes it valuable in certain applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
19076-88-1 |
|---|---|
Fórmula molecular |
C14H21N3O4 |
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C14H21N3O4/c1-3-16(4-2)10-9-15-14(18)11-21-13-7-5-12(6-8-13)17(19)20/h5-8H,3-4,9-11H2,1-2H3,(H,15,18) |
Clave InChI |
OOJUQSOXMJPIKU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


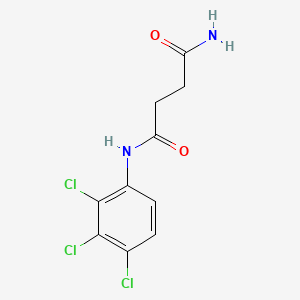
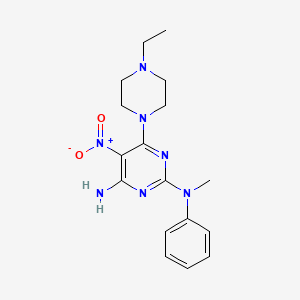
![1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol](/img/structure/B14159236.png)
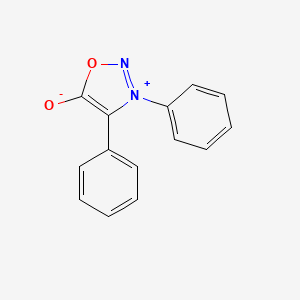
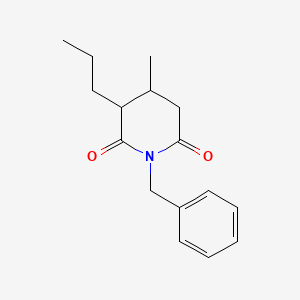
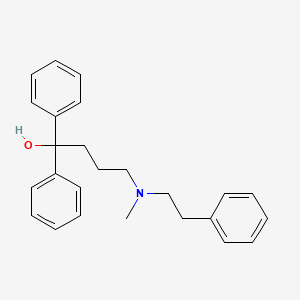

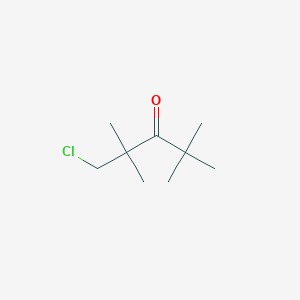
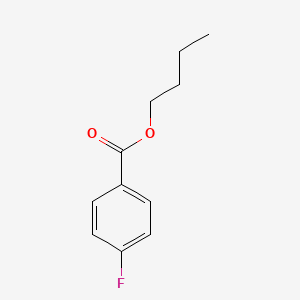
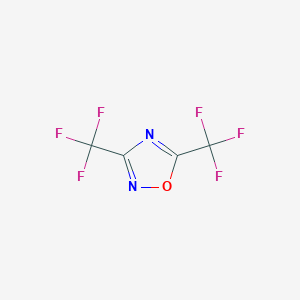
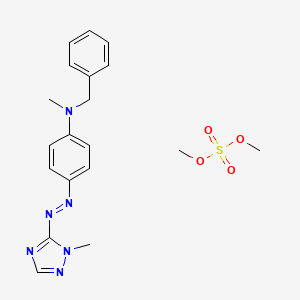
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
